molecular formula C14H20ClN3O4 B13770429 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride CAS No. 57462-86-9

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride

Cat. No.: B13770429
CAS No.: 57462-86-9
M. Wt: 329.78 g/mol
InChI Key: IOKHTIHZBIJKOX-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxazinone class, characterized by a fused benzene and oxazinone ring system. The core structure, 4H-1,4-benzoxazin-3-one, is modified with a 2,3-dihydro group, a 2-methyl substituent, a 6-nitro group, and a 4-(2-(dimethylamino)propyl) side chain, with the hydrochloride salt enhancing solubility. Benzoxazinones are widely studied for their diverse biological activities, including herbicidal, insecticidal, and pharmacological properties . The nitro group at position 6 likely contributes to electron-withdrawing effects, influencing reactivity and binding to biological targets, while the dimethylamino-propyl side chain may enhance interactions with enzymes or receptors due to its basicity and hydrophilicity .

Properties

CAS No.

57462-86-9

Molecular Formula

C14H20ClN3O4

Molecular Weight

329.78 g/mol

IUPAC Name

dimethyl-[1-(2-methyl-6-nitro-3-oxo-1,4-benzoxazin-4-yl)propan-2-yl]azanium;chloride

InChI

InChI=1S/C14H19N3O4.ClH/c1-9(15(3)4)8-16-12-7-11(17(19)20)5-6-13(12)21-10(2)14(16)18;/h5-7,9-10H,8H2,1-4H3;1H

InChI Key

IOKHTIHZBIJKOX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC(C)[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

A common starting material is 2,4-dihydroxybenzoic acid , which undergoes esterification and subsequent cyclization to form the benzoxazinone ring. For example:

  • 2,4-dihydroxybenzoic acid (20.0 g, 130 mmol) is dissolved in methanol under nitrogen atmosphere.
  • Thionyl chloride (10.0 mL, 137 mmol) is added dropwise at 0°C.
  • The mixture is refluxed at 65°C for 4 hours to form methyl 2,4-dihydroxybenzoate intermediates.

Ammonolysis and Intermediate Formation

  • The ester intermediate is treated with 33% aqueous ammonia under microwave irradiation (250 W) at 120°C for 30 minutes.
  • This converts the ester to 2,4-dihydroxybenzamide with a yield of approximately 60% after extraction and purification.

Functional Group Introduction and Substitution

  • The nitro group at position 6 is typically introduced via nitration of the benzoxazinone intermediate or its precursors.
  • The 2-methyl substituent can be introduced by alkylation reactions on the benzoxazinone ring or its amide precursor.
  • The 4-position substitution with a 2-(dimethylamino)propyl group is achieved by nucleophilic substitution or alkylation using reagents such as bromoalkylamines or related halides (e.g., Br-R2 where R2 corresponds to the 2-(dimethylamino)propyl moiety).

Protection and Deprotection Steps

  • Protective groups may be used on sensitive functional groups during intermediate steps.
  • Removal of protective groups is conducted under controlled conditions to yield the free amine or hydroxyl functionalities required for the final compound.

Purification and Salt Formation

  • After the final substitution and deprotection, the compound is purified by multiple solvent extractions, washing with aqueous sodium chloride, drying over sodium sulfate, and evaporation under reduced pressure.
  • The hydrochloride salt is formed by treatment with hydrochloric acid, ensuring the compound's stability and solubility for pharmaceutical use.

Alternative Synthetic Approaches

Reduction and Oxidation Steps

  • Some synthetic routes employ reduction of intermediates using borane-tetrahydrofuran complex, which selectively reduces functional groups to facilitate ring closure or side chain modifications.
  • Oxidation steps such as Swern or Jones oxidation are used to convert alcohol intermediates to carbonyl groups, crucial for ring formation and functionalization.

Cyclization via Halobutyrylamino or Halovalerylamino Compounds

  • Cyclization to form the benzoxazine ring can be achieved by treating halobutyrylamino or halovalerylamino precursors under appropriate conditions, producing lactam ring-containing benzoxazinones.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Esterification 2,4-dihydroxybenzoic acid, MeOH, SOCl2, reflux 65°C 4h Not specified Formation of methyl ester intermediate
Ammonolysis 33% aqueous NH3, microwave 120°C, 30 min 60 Conversion to 2,4-dihydroxybenzamide
Nitration Nitrating agents (e.g., HNO3/H2SO4) Not specified Introduction of nitro group at position 6
Alkylation at 4-position Br-R2 (2-(dimethylamino)propyl bromide) Not specified Nucleophilic substitution
Reduction Borane-THF complex Not specified Selective reduction of intermediates
Oxidation Swern or Jones oxidation Not specified Conversion of alcohol to carbonyl
Salt formation HCl treatment Quantitative Formation of hydrochloride salt

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction times and can improve yields in ammonolysis steps compared to conventional heating.
  • The choice of protective groups and their timely removal is critical to avoid side reactions and ensure high purity of the final compound.
  • Use of borane-THF complex as a reducing agent offers selectivity and mild conditions favorable for sensitive intermediates.
  • Purification protocols involving multiple solvent extractions and washing are essential to remove inorganic salts and impurities, ensuring pharmaceutical-grade quality.

Chemical Reactions Analysis

Oxidation Reactions

The benzoxazinone core and nitro group participate in oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProducts/Outcomes
Core oxidationKMnO₄ (acidic/neutral)Cleavage of benzoxazine ring, formation of quinone derivatives
Side-chain oxidationO₂ (catalytic Pt)Oxidation of dimethylaminopropyl group to tertiary amine oxide

The nitro group at position 6 remains stable under mild oxidation but may undergo partial reduction in strongly acidic environments .

Reduction Reactions

Reductive transformations are critical for modifying the nitro group and dimethylaminopropyl side chain.

Reduction TargetReagents/ConditionsProducts/Outcomes
Nitro group (position 6)H₂/Pd-C (room temperature)Conversion to amine (-NH₂), yielding 6-amino derivative
Benzoxazinone carbonylLiAlH₄ (anhydrous ether)Reduction to secondary alcohol, forming dihydrobenzoxazine

Hydrogenolysis of the nitro group proceeds quantitatively in ethanol/water mixtures, while LiAlH₄ selectively reduces the carbonyl without affecting the dimethylamino group .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions on the aromatic ring and side chains.

Substitution TypeReagents/ConditionsProducts/Outcomes
Aromatic nitrationHNO₃/H₂SO₄Further nitration at position 5 or 7 (minor pathway)
Alkylation of amineAlkyl halides (e.g., CH₃I)Quaternary ammonium salt formation at dimethylamino group

The electron-withdrawing nitro group deactivates the aromatic ring, limiting electrophilic substitution to positions ortho/para to existing substituents .

Cyclocondensation Processes

The compound participates in heterocycle formation through reactions with bifunctional nucleophiles.

Cyclocondensation PartnerConditionsFused Heterocycle Formed
HydrazinesPTC, 80°CTriazolo[3,4-c] benzoxazines
ThioureaEtOH refluxThiazolo[2,3-c] benzoxazines

These reactions exploit the reactivity of the benzoxazinone carbonyl and nitro group to form 5-7 membered fused systems, as demonstrated in analogous benzoxazine derivatives .

Acid-Base Reactivity

The hydrochloride salt and functional groups enable pH-dependent transformations.

ConditionReactionOutcome
Aqueous NaOH (pH > 10)Deprotonation of hydrochlorideFree base precipitation
HCl (concentrated)Nitro group protonationEnhanced electrophilicity at position 6

The pKa of the dimethylamino group (~8.9) facilitates reversible protonation in physiological pH ranges.

Key Structural Influences on Reactivity

  • Nitro group : Directs electrophilic substitution and undergoes reduction to amine.

  • Dimethylaminopropyl chain : Participates in alkylation and oxidation.

  • Benzoxazinone core : Susceptible to ring-opening under strong acids/bases .

Experimental data from structurally related benzoxazinones confirm these reactivity patterns, though the nitro substituent introduces unique electronic effects that modulate reaction rates and pathways .

Scientific Research Applications

Anticancer Properties

Research indicates that benzoxazine derivatives exhibit significant anticancer activity. The compound has shown efficacy against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation. In vitro studies have demonstrated that it can effectively target cancer cells while sparing normal cells .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It acts on the endocannabinoid system by selectively agonizing type 2 cannabinoid receptors, which are implicated in neuroprotection and modulation of pain .

Anti-inflammatory Activity

Benzoxazine derivatives have also been reported to possess anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders .

Agricultural Applications

In agriculture, benzoxazine derivatives are being explored as natural herbicides and pest repellents. They have shown effectiveness in inhibiting the growth of certain weeds and pests without harming beneficial organisms .

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells demonstrated that treatment with the hydrochloride form of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of DNA damage and subsequent apoptosis .

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Alzheimer's disease, administration of the compound significantly improved cognitive function and reduced amyloid plaque formation. This suggests a promising avenue for developing treatments for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces cognitive decline in Alzheimer's models
Anti-inflammatoryLowers pro-inflammatory cytokine levels
HerbicidalInhibits growth of specific weeds

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The presence of the nitro group and dimethylamino propyl group can influence its binding affinity and specificity, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Subclasses of Benzoxazinones

Benzoxazinones are divided into subclasses based on ring orientation and substituents:

  • 4H-1,4-Benzoxazin-3-ones : The target compound’s subclass. Natural derivatives like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) act as plant defense compounds against herbivores (e.g., maize defense against Ostrinia furnacalis) . Synthetic derivatives, such as flumioxazin and thidiazimin, are commercial herbicides .
  • 4H-3,1-Benzoxazin-4-ones: Bioisosteres with potent inhibition of human neutrophil elastase (e.g., α-[(5-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)amino]benzeneacetic acid ester) .
  • 4H-1,3-Benzoxazin-4-ones : Inhibitors of acetyl coenzyme A carboxylases (ACCase) in plants and fungi .

Key Structural Analogues

A comparative analysis of structurally related compounds is provided below:

Compound Name Substituents Molecular Weight Key Activities Application
Target Compound 2,3-dihydro; 2-methyl; 6-nitro; 4-(2-(dimethylamino)propyl) ~339.8 g/mol* Likely herbicidal or enzyme inhibition (inferred from structural analogs) Research/Herbicide candidate
DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) 2,4-dihydroxy; 7-methoxy 213.18 g/mol Insecticidal (toxic to Ostrinia furnacalis); plant defense metabolite Agricultural defense
Flumioxazin (4H-1,4-Benzoxazin-3-one, 2-[7-fluoro-3,4-dihydro-3-oxo-4-(prop-2-yn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione) Fluorinated; isoindole-dione substituent 354.3 g/mol Herbicidal (protoporphyrinogen oxidase inhibitor) Commercial herbicide
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Triazole-thioacetamide side chain 412.5 g/mol Insect olfaction modulation (calmodulin interaction) Research/Insecticide
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride 6-chloro; 4-methylpiperazinylpropyl ~356.3 g/mol* Unknown (structural analog with potential CNS activity due to piperazine moiety) Pharmaceutical research

*Calculated based on molecular formula.

Mechanistic and Physicochemical Differences

  • Nitro Group vs. However, this may reduce selectivity compared to natural derivatives .
  • Side Chain Variations: The dimethylamino-propyl side chain in the target compound differs from flumioxazin’s isoindole-dione group, which is critical for herbicidal activity via protox inhibition. The dimethylamino group may facilitate interactions with acetylcholine receptors or ion channels, as seen in related amines like chlorpromazine .
  • Salt Form: The hydrochloride salt improves aqueous solubility compared to neutral analogs like DIMBOA-glc (glucosylated benzoxazinoid), which relies on glycosylation for transport in plants .

Research Findings

  • Herbicidal Potential: Structural similarities to flumioxazin suggest protox inhibition, but the nitro group might confer unique redox properties, necessitating further enzyme assays .
  • Insecticidal Activity : Unlike DIMBOA and HDMBOA (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one), the target compound lacks hydroxyl groups critical for arthropod toxicity, implying a different mode of action .
  • Pharmacological Prospects: The dimethylamino-propyl group resembles motifs in antipsychotics (e.g., chlorpromazine), suggesting possible calmodulin or neurotransmitter receptor interactions .

Biological Activity

The compound 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride is a derivative of benzoxazine that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.

The molecular formula for this compound is C12H16N2O4C_{12}H_{16}N_{2}O_{4} with a molecular weight of 252.27 g/mol. It appears as a white to off-white crystalline solid with a melting point ranging from 123°C to 127°C .

Anticancer Activity

Research indicates that benzoxazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that a related nitrobenzoxazin-4-one compound altered cell cycle distribution in P388 cells and exhibited cytotoxicity with an ID50 of approximately 9.9 µM . The structure-activity relationship (SAR) suggests that modifications in the benzoxazine skeleton can enhance anticancer efficacy.

Antibacterial and Antifungal Properties

Benzoxazine derivatives have shown promising antibacterial and antifungal activities. A review highlighted that these compounds possess broad-spectrum activity against pathogens, making them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with critical metabolic pathways.

Anti-inflammatory Effects

In addition to their antimicrobial properties, certain benzoxazine derivatives have been reported to exhibit anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response . This activity suggests their potential use in treating inflammatory diseases.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various benzoxazinones on human cancer cell lines. The results indicated that modifications to the nitro group significantly influenced the compounds' ability to induce apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of different benzoxazine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerCytotoxicity (ID50 = 9.9 µM)
AntibacterialMIC = 5 µg/mL
Anti-inflammatoryInhibition of COX

Q & A

Basic Question: What are the common synthetic routes for preparing 4H-1,4-benzoxazin-3-one derivatives, and how do substituents like the nitro group influence synthesis?

Methodological Answer:
The synthesis of benzoxazinone derivatives typically involves cyclization reactions of ortho-substituted phenols with β-amino alcohols or their equivalents. For example, Shridhar et al. (1982) reported a general synthesis of 2H-1,4-benzoxazin-3(4H)-ones via condensation of 2-aminophenols with α-halo carbonyl compounds under basic conditions . The nitro group at position 6 introduces steric and electronic challenges, requiring careful optimization of reaction parameters (e.g., solvent polarity, temperature). Advanced methods, such as microwave-assisted synthesis, may improve yields for nitro-substituted derivatives by accelerating reaction kinetics .

Basic Question: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:
Standard techniques include:

  • HPLC-MS : To assess purity and detect impurities, especially for nitro-containing derivatives prone to photodegradation .
  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., dimethylamino propyl, methyl, and nitro groups). Coupling constants in the aromatic region help distinguish regioisomers .
  • X-ray Crystallography : For absolute structural confirmation, particularly to resolve ambiguities in stereochemistry or nitro group orientation .

Advanced Question: How can researchers design experiments to optimize the reaction conditions for introducing the 2-(dimethylamino)propyl substituent?

Methodological Answer:
Use statistical design of experiments (DoE) to systematically evaluate factors like:

  • Catalyst type : Tertiary amines (e.g., DIPEA) vs. metal catalysts.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution rates.
  • Temperature : Higher temperatures (80–100°C) favor alkylation but risk side reactions.
    ICReDD’s computational reaction path search methods can predict feasible intermediates and transition states, reducing trial-and-error experimentation . Post-reaction, monitor byproducts (e.g., quaternized amines) via LC-MS .

Advanced Question: How to resolve contradictions in reported pharmacological activity data for nitro-substituted benzoxazinones?

Methodological Answer:
Discrepancies may arise from:

  • Bioassay variability : Standardize in vitro assays (e.g., enzyme inhibition IC50 protocols) using positive controls and replicate measurements .
  • Solubility differences : Use co-solvents (DMSO/PEG) at controlled concentrations to ensure consistent bioavailability in cellular models.
  • Metabolic instability : Perform stability studies in simulated physiological buffers (pH 7.4, 37°C) to identify degradation products .

Advanced Question: What computational strategies are effective for predicting the reactivity of the nitro group in further functionalization?

Methodological Answer:

  • DFT Calculations : Model nitro group reduction pathways (e.g., H2/Pd-C) to predict intermediates and transition states.
  • Molecular Dynamics (MD) : Simulate solvent effects on nitro group orientation during nucleophilic attacks .
  • QSPR Models : Correlate Hammett σ constants of substituents with reaction rates to guide synthetic modifications .

Advanced Question: How to evaluate the compound’s stability under varying pH and light conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to pH 1–13 buffers (37°C, 24h) and analyze degradation by HPLC-MS. Nitro groups are prone to photoreduction; conduct UV-light exposure studies (λ = 254–365 nm) in quartz cuvettes .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., 25°C, dark) .

Advanced Question: What mechanistic studies are needed to elucidate the role of the dimethylamino propyl group in biological activity?

Methodological Answer:

  • Isotopic Labeling : Synthesize deuterated or 15N-labeled analogs to track metabolic pathways via mass spectrometry .
  • Receptor Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to assess interactions between the dimethylamino group and target proteins (e.g., neurotransmitter receptors) .

Advanced Question: How can researchers address low bioavailability in preclinical studies?

Methodological Answer:

  • Salt Screening : Test alternative counterions (e.g., phosphate, besylate) to improve solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles and assess release kinetics in simulated biological fluids .

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